

# catalyst performance comparison nickel vs noble metals pinane synthesis

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## Compound Focus: (1R)-(+)-cis-Pinane

CAS No.: 4795-86-2

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## Catalyst Performance Comparison

The table below summarizes the performance of various catalysts for *cis*-pinane synthesis, showcasing that advanced nickel-based systems can achieve performance comparable to noble metals.

Catalyst Type	Example Formulation	Reaction Conditions	Conversion (%)	<i>cis</i> -Pinane Selectivity (%)	Key Advantages / Notes
Nickel-based	Ni/DF3C with Ionic Liquid (SCILL) [1] [2]	Not fully specified	>99%	>98%	Excellent stability (13 runs); uses waste-derived support. [1] [2]
	Ni-B on Janus Amphiphilic Support [3]	Water solvent, mild T & P	96.4%	97.5%	Green solvent; easy separation; performance close to noble metals. [3]
	Amphiphilic Ni on Hollow Nanospheres [4]	Water solvent	~96%	~97%	Green process; good stability. [4]

Catalyst Type	Example Formulation	Reaction Conditions	Conversion (%)	cis-Pinane Selectivity (%)	Key Advantages / Notes
Noble Metal-based	Ru/CeO <sub>2</sub> -H [5]	Ambient Temperature, 1 MPa H <sub>2</sub>	~100%	~99%	Ultra-mild conditions; high stability. [5]
	Pd-Ni Bimetallic Nanoparticles [6]	50°C, 0.7 MPa H <sub>2</sub> , Water	99.8%	96.3%	Reduces Pd usage; environmentally friendly preparation. [6]
	Ru Nanoparticles (Stabilized) [5]	75°C, 1.5 MPa H <sub>2</sub>	96.6%	98.4%	-

## Detailed Experimental Methodologies

Here is a closer look at the preparation and testing protocols for some of the key catalysts, which provides context for their performance.

### Nickel on Discarded Catalyst with Ionic Liquid (SCILL)

- **Catalyst Preparation** [1] [2]:
  - A discarded fluid catalytic cracking catalyst (DF3C) is calcined to remove carbon deposits.
  - The support is impregnated with a nickel nitrate solution (10 wt% Ni loading).
  - The material is dried, calcined to form NiO/DF3C, and then reduced under H<sub>2</sub> flow to get Ni/DF3C.
  - The final catalyst is prepared by coating Ni/DF3C with the ionic liquid [C<sub>2</sub>OHmim][BF<sub>4</sub>] (10 wt% loading).
- **Reaction Protocol** [1] [2]: The hydrogenation reaction is typically performed without organic solvent. The high selectivity is attributed to the ionic liquid layer, which modifies the electronic environment of the active sites and acts as a selective barrier ("**filter effect**").

## Ru/CeO<sub>2</sub>-H for Ambient-Temperature Hydrogenation

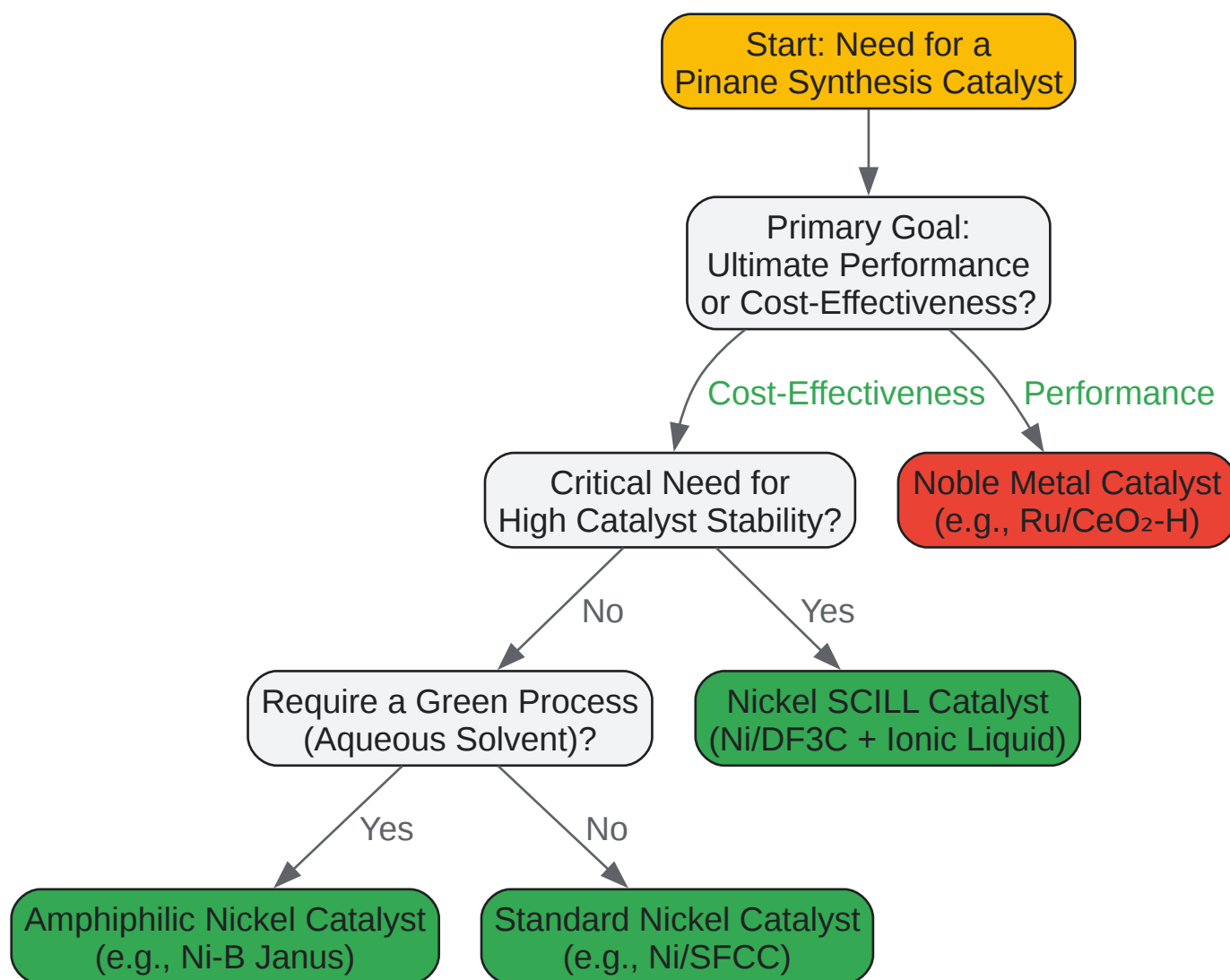
- **Catalyst Preparation** [5]:
  - Rod-like CeO<sub>2</sub> support with a high surface area is prepared via a hydrothermal method.
  - Ruthenium nanoparticles are supported on CeO<sub>2</sub>-H via incipient wetness impregnation using RuCl<sub>3</sub>·3H<sub>2</sub>O, followed by reduction.
- **Reaction Protocol** [5]: The hydrogenation is conducted under very mild conditions (ambient temperature, 1 MPa H<sub>2</sub> pressure). The high activity is linked to the strong metal-support interaction (SMSI) between Ru and the CeO<sub>2</sub> rod, which stabilizes the nanoparticles and enhances catalytic activity.

## Pd-Ni Bimetallic Nanoparticles

- **Catalyst Preparation** [6]: The catalyst is composed of palladium-nickel bimetallic nanoparticles stabilized by P123 copolymer micelles in an aqueous medium.
- **Reaction Protocol** [6]: The hydrogenation proceeds under mild conditions (50°C, 0.7 MPa H<sub>2</sub>) in water. The bimetallic system reduces the consumption of expensive palladium while maintaining high activity and selectivity.

## Catalyst Selection Workflow

The diagram below outlines a decision-making process for selecting an appropriate catalyst based on key priorities, synthesizing the insights from the research.



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